methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine
Description
Methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine is a tertiary amine featuring two distinct substituents: a tetrahydropyran (oxan-2-yl)methyl group and a (2-phenyl-1,3-thiazol-4-yl)methyl moiety. The thiazole ring is substituted with a phenyl group at position 2, while the oxane (tetrahydropyran) introduces a six-membered oxygen-containing heterocycle.
Properties
IUPAC Name |
N-methyl-1-(oxan-2-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-19(12-16-9-5-6-10-20-16)11-15-13-21-17(18-15)14-7-3-2-4-8-14/h2-4,7-8,13,16H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPFZSOPIOVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)CC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxane Ring Formation: The synthesis begins with the formation of the oxane ring, typically through the cyclization of a suitable diol precursor under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxane and thiazole rings are then coupled through a series of nucleophilic substitution reactions. This step often requires the use of strong bases and polar aprotic solvents to facilitate the reaction.
Final Assembly:
Industrial Production Methods
Industrial production of methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine typically involves large-scale batch processes. Key steps include:
Bulk Synthesis of Precursors: Large quantities of oxane and thiazole precursors are synthesized and purified.
Automated Coupling Reactions: Automated reactors are used to perform the coupling reactions under controlled conditions.
Purification and Quality Control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxane ring, converting it into more reduced forms such as tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiazole ring.
Tetrahydrofuran Derivatives: From reduction of the oxane ring.
Functionalized Amines: From substitution reactions at the methylamine group.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: Its unique structure makes it a promising candidate for drug development, particularly in the areas of cancer and infectious diseases.
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Polymer Chemistry: The compound can be incorporated into polymers to enhance their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The oxane ring and methylamine group can enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as kinases and proteases.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s key structural analogs differ in substituents on the thiazole ring or amine group, leading to distinct physicochemical and biological profiles:
Key Observations:
- Oxane vs. Trifluoromethylphenyl: The oxane group in the target compound likely improves water solubility compared to the lipophilic trifluoromethyl group in ’s analog.
- Biological Implications: Thiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) often exhibit enhanced metabolic stability, while oxygen-containing substituents (e.g., oxane) may influence target binding.
Research Findings and Gaps
- Physicochemical Data: The target compound’s solubility, logP, and stability remain uncharacterized but can be inferred from analogs (e.g., oxane increases polarity; molecular weight ~302 g/mol suggests moderate permeability).
- Biological Screening: No direct activity data exists for the target compound, though related compounds (e.g., ’s morpholinosulfonyl analog) show promise in kinase inhibition.
- Crystallographic Studies: SHELX-based crystallography () could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.
Biological Activity
Methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine is a complex organic compound notable for its unique structural features, including a thiazole moiety and an oxane structure. The molecular formula is C₁₃H₁₅N₂OS, which suggests the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of particular interest in medicinal chemistry due to its potential biological activities linked to its thiazole component.
Structural Characteristics
The compound consists of:
- Thiazole Ring : Known for diverse pharmacological properties, including antimicrobial and anticancer activities.
- Oxane Structure : May enhance solubility and bioavailability, influencing interactions with biological targets.
Table 1: Structural Features and Notable Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Amino-thiazole | Thiazole ring with an amino group | Antimicrobial |
| 2-(Phenylthio)thiazole | Thiazole with sulfur substitution | Antiparasitic |
| 5-Methylthiazole | Methylated thiazole derivative | Antifungal |
Biological Activity
The biological activity of this compound is primarily attributed to its thiazole component. Thiazoles are recognized for various pharmacological effects:
- Antimicrobial Activity : Compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .
- Anticancer Properties : Research indicates that thiazole derivatives can possess cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain thiazole compounds exhibit IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : The interaction of thiazoles with biological targets often involves hydrophobic contacts and specific hydrogen bonding, which can enhance their efficacy against target proteins involved in cancer progression .
Case Studies
Several studies have explored the biological activities of thiazole-containing compounds:
- Study on Antitumor Activity : A recent investigation revealed that specific thiazole derivatives demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Another study reported the synthesis of novel thiazolopyridine derivatives that showed promising antimicrobial activity against multiple bacterial strains. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring were crucial for enhancing activity .
Synthesis Pathways
The synthesis of this compound can involve several chemical reactions. Typical synthetic pathways may include:
- Formation of the oxane structure through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions involving appropriate precursors.
- Methylation steps to achieve the final compound.
These synthetic methods are essential for producing the compound in laboratory settings and can be optimized based on desired yields and purity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
